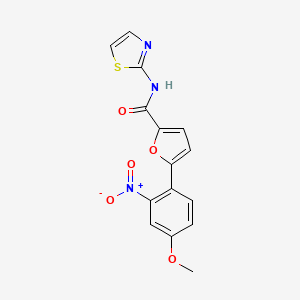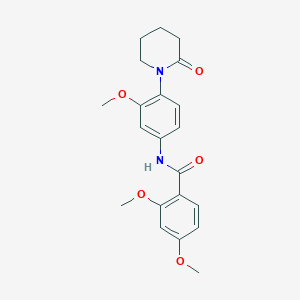![molecular formula C7H11N3O4 B2364415 Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 2308059-12-1](/img/structure/B2364415.png)
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate, also known as MIDA boronate, is a chemical compound that has been gaining significant attention in scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, drug discovery, and materials science.
Mechanism of Action
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate acts as a boron donor in chemical reactions. It forms stable complexes with various molecules, including carboxylic acids, amines, and alcohols. The boron atom in this compound boronate has a high affinity for oxygen and nitrogen atoms, which allows for selective functionalization of molecules.
Biochemical and Physiological Effects:
This compound boronate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several advantages for use in laboratory experiments. It is a stable and versatile molecule that can be easily modified to suit various research needs. It is also non-toxic and considered safe for use in laboratory experiments.
However, this compound boronate has some limitations. It is relatively expensive and not readily available in large quantities. It is also sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several potential future directions for scientific research. These include:
1. Development of new synthetic methods for this compound boronate and its derivatives.
2. Exploration of new applications for this compound boronate in drug discovery and materials science.
3. Investigation of the biochemical and physiological effects of this compound boronate.
4. Development of new boron-containing materials using this compound boronate as a precursor.
Conclusion:
This compound, or this compound boronate, is a versatile molecule that has been widely used in scientific research. It has unique properties that make it a valuable tool for organic synthesis, drug discovery, and materials science. While there is still much to be learned about this compound boronate, it has the potential to be a valuable tool for scientific research in the future.
Synthesis Methods
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is synthesized by reacting boric acid with methylamine and diethyl malonate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be easily modified to suit various research needs. Its applications include:
1. Organic Synthesis: this compound boronate is used as a protecting group for carboxylic acids, which allows for selective functionalization of the molecule. It is also used as a building block for the synthesis of complex organic molecules.
2. Drug Discovery: this compound boronate is used as a tool for identifying and developing new drugs. It is used to modify drug molecules to improve their efficacy and reduce their toxicity.
3. Materials Science: this compound boronate is used as a precursor for the synthesis of boron-containing materials such as boron nitride and boron carbide. It is also used in the production of organic electronic materials.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5(11)3-10-6(12)4(2-8)9-7(10)13/h4H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVZFICJVWGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(NC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxane-4-carboxamide](/img/structure/B2364333.png)
![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)


![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)


amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
